molecular formula C16H13NO3 B2645069 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one CAS No. 823831-11-4

3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B2645069
CAS No.: 823831-11-4
M. Wt: 267.284
InChI Key: JMOCPCJBOVGRQK-UHFFFAOYSA-N
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Description

3-(3-Amino-4-methoxyphenyl)-2H-chromen-2-one is a functionalized coumarin derivative designed for advanced pharmacological and biochemical research. This compound integrates a coumarin core, a privileged structure in medicinal chemistry, with a strategically modified aniline ring, making it a candidate for investigating new therapeutic mechanisms. Its primary research value lies in its potential as a multi-target agent, particularly in oncology and infectious disease studies. In anticancer research, structurally similar coumarin analogs have demonstrated significant cytotoxic activity by inhibiting key enzymes involved in cell proliferation, such as topoisomerases . The methoxy and amino substituents on the phenyl ring are critical for structure-activity relationships (SAR), often enhancing potency and selectivity against specific cancer cell lines . Furthermore, the coumarin scaffold is recognized for its broad antimicrobial properties. Research indicates that derivatives, especially those with specific substitutions at key positions, can serve as promising leads against a spectrum of multidrug-resistant bacterial strains . This makes the compound highly relevant for developing new antibacterial agents and studying their mode of action. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(3-amino-4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-15-7-6-10(9-13(15)17)12-8-11-4-2-3-5-14(11)20-16(12)18/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOCPCJBOVGRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of 3-amino-4-methoxybenzaldehyde with a suitable chromen-2-one precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anti-inflammatory Activity : Research indicates that 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes, which are crucial in inflammatory processes.
  • Anticancer Activity : The compound has shown promise as an anticancer agent. Studies have reported its efficacy against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. Coumarin derivatives have been synthesized to enhance this activity .

2. Biological Applications

  • Antimicrobial Properties : The compound displays antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its effectiveness varies against different microbial strains, highlighting the need for further studies to optimize its use in clinical settings .
  • Potential as a Receptor Modulator : Research suggests that this compound may interact with various receptors, potentially modulating their activity and leading to therapeutic benefits in conditions like anxiety or depression.

3. Industrial Applications

  • Dyes and Pigments : Due to its chromophoric properties, this compound can be utilized in the development of dyes and pigments. Its structural characteristics allow for the creation of vibrant colors used in various industrial applications.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies revealed that the compound induces oxidative stress leading to cell death .

Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. The study attributed this effect to the inhibition of cyclooxygenase enzymes and pro-inflammatory cytokines.

Comparative Data Table

Application AreaObserved EffectsReferences
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells
Enzyme inhibitionInhibition of acetylcholinesterase
AntimicrobialEffective against various microbial strains
Industrial useDevelopment of dyes and pigments

Mechanism of Action

The mechanism of action of 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural Features and Electronic Properties

Substituents on the coumarin core significantly alter electronic properties and reactivity. Key comparisons include:

Compound Substituents Key Features
3-(3-Amino-4-methoxyphenyl)-2H-chromen-2-one 3-Amino, 4-methoxy (phenyl ring) Electron-donating groups enhance resonance stability; amino group enables hydrogen bonding.
3-(3,4,5-Trimethoxyphenyl)-2H-chromen-2-one 3,4,5-Trimethoxy (phenyl ring) Increased lipophilicity and steric bulk; methoxy groups improve solubility in non-polar environments.
3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 3-Chloro, 7-hydroxy, 4-methyl Chloro group (electron-withdrawing) reduces electron density; hydroxy group enhances polarity.
3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-one Thiazole-linked phenylamino Thiazole introduces π-π stacking potential; phenylamino group modulates electronic delocalization.

Key Insight: The amino-methoxy combination in the target compound balances electron donation and hydrogen-bonding capacity, distinguishing it from halogenated or multi-methoxy derivatives.

Biological Activity

3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a chromen-2-one backbone with an amino group and a methoxy substituent on the phenyl ring. Its structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. For example, it has been investigated for its potential as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE) .
  • Receptor Modulation : It interacts with various receptors, influencing signaling pathways related to inflammation and cancer progression .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The mechanism involves inducing apoptosis and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the chromenone structure can enhance anticancer activity. For instance, substituents at specific positions on the phenyl ring significantly affect potency against multidrug-resistant (MDR) cancer cells .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes:

  • MAO Inhibition : It has been reported to exhibit significant inhibitory activity against MAO-A and MAO-B, with IC50 values in the micromolar range. This suggests its potential use in treating neurodegenerative diseases .
  • AChE Inhibition : The compound also demonstrates AChE inhibitory activity, which is crucial for managing Alzheimer's disease symptoms .

Case Studies and Research Findings

StudyBiological ActivityFindings
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerInduced apoptosis in MCF-7 cells
Enzyme InhibitionIC50 for MAO-B: 0.76 µM
AChE InhibitionIC50 for AChE: 3.48 µM

Q & A

Q. What are the established synthetic routes for 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted phenols or coumarin precursors. For example:

  • Conventional synthesis : A Pechmann condensation of resorcinol derivatives with β-keto esters in acidic conditions (e.g., H₂SO₄ or POCl₃) forms the chromenone core. Subsequent functionalization (e.g., nitration, reduction, or methoxylation) introduces the 3-amino-4-methoxyphenyl group .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield. For instance, eco-friendly catalysts like montmorillonite K10 clay under microwave irradiation (100–150 W, 80–120°C) have been used to synthesize analogous chromen-2-one derivatives .
  • Key intermediates : Bromoacetyl coumarins (e.g., 3-(bromoacetyl)-2H-chromen-2-one) can react with amines or thiosemicarbazides to introduce heterocyclic moieties .

Q. How is structural characterization performed for chromen-2-one derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and non-covalent interactions (e.g., C–H···O, π–π stacking). For example, SHELX programs are widely used for refinement, particularly for high-resolution or twinned data .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions via coupling patterns and chemical shifts. Methoxy groups resonate at δ ~3.8–4.0 ppm, while amino protons appear as broad singlets (δ ~5.0–6.0 ppm) .
    • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
  • HPLC/MS : Validates purity and molecular weight, especially for nitro- or halogen-substituted derivatives .

Q. What in vitro assays are used for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) often show enhanced activity .
  • Enzyme inhibition : Fluorometric assays for acetylcholinesterase (AChE) or α-glucosidase inhibition. IC₅₀ values are compared to standard inhibitors (e.g., galantamine for AChE) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with methoxy and amino groups influencing selectivity .

Advanced Research Questions

Q. How can structural discrepancies between crystallographic data and computational models be resolved?

Methodological Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) to validate crystallographic packing .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal lattice strain or solvent effects .
  • Twinned data refinement : Use SHELXL for high-Rmerge datasets, applying TWIN and BASF commands to model overlapping reflections .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioactivity?

Methodological Answer:

  • Substituent variation : Introduce electron-donating (e.g., –OCH₃, –NH₂) or withdrawing (e.g., –NO₂, –Cl) groups at the 3-, 4-, or 7-positions. For example:
    • Nitro groups : Increase π-stacking with enzyme active sites, enhancing antiviral activity .
    • Methoxy groups : Improve solubility and membrane permeability .
  • Heterocyclic hybridisation : Fuse thiazole or pyrazole rings to the chromenone core (e.g., via Hantzsch reactions) to modulate steric and electronic profiles .

Q. How can eco-friendly synthesis protocols be developed for chromen-2-one derivatives?

Methodological Answer:

  • Solvent selection : Replace DMF or DCM with ethanol/water mixtures to reduce toxicity .
  • Catalyst optimization : Use recyclable catalysts (e.g., ZnO nanoparticles) or biodegradable acids (e.g., citric acid) for condensation steps .
  • Energy efficiency : Microwave irradiation (120°C, 20–30 min) reduces energy consumption by 60% compared to conventional reflux (6–8 hr) .

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